molecular formula C13H10N2O B3251622 (Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one CAS No. 210303-07-4

(Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one

Cat. No. B3251622
CAS RN: 210303-07-4
M. Wt: 210.23 g/mol
InChI Key: SEZFNTZQMWJIAI-FLIBITNWSA-N
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Description

(Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one, also known as indirubin, is a naturally occurring compound that has been found to have various biological activities. It is a derivative of indigo and has been used in traditional Chinese medicine for centuries. In recent years, indirubin has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1. Crystal Structure and Conformation Studies

  • The compound has been studied for its crystal structure and conformation. One study explored the synthesis and crystal structure of dipyrrinones with oxindole components, such as (3Z)-[(4,5-dimethylpyrrol-2-yl)-methylidenyl]-indolin-2-one, providing insights into the molecular mechanics and intramolecular hydrogen bonding of these compounds (Boiadjiev & Lightner, 2003).

2. Synthesis Techniques and Properties

  • Researchers have also focused on the synthesis and properties of benzodipyrrinone analogs, including indolin-2-one derivatives. These studies reveal preferred configurations and the potential for forming hydrogen-bonded structures in certain environments (Boiadjiev & Lightner, 2003).

3. Antitumor Activities

  • A novel indolin-2-ketone compound, Z24, which includes the (Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one structure, has been investigated for its antitumor and antiangiogenesis activities. It has shown efficacy against multiple tumor types, suggesting its potential as a therapeutic agent in cancer treatment (Wang et al., 2004).

4. Catalytic Applications

  • The compound has been explored in the context of catalysis. For instance, zirconium nitrate, a water-tolerant Lewis acid catalyst, has been used for synthesizing indolin-2-one derivatives, indicating its utility in facilitating certain chemical reactions (Hasaninejad et al., 2012).

5. Photophysical Properties

  • The photophysical properties of the compound have been a subject of research. Studies have examined the impact of intramolecular hydrogen bonding on the photochromic properties of related compounds, which can have implications in materials science and photonics (Ikegami & Arai, 2005).

6. Synthesis of Functionalized Derivatives

  • There's significant research into the synthesis of diversely functionalized derivatives of indolin-2-ones, which is critical for developing compounds with specific properties for various applications (Kawasaki et al., 2005).

properties

IUPAC Name

(3Z)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-11(8-9-4-3-7-14-9)10-5-1-2-6-12(10)15-13/h1-8,14H,(H,15,16)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZFNTZQMWJIAI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=CN3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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